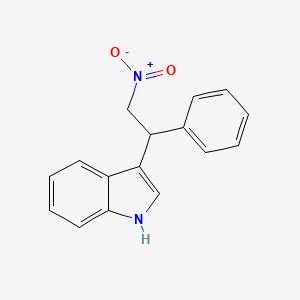

3-(2-nitro-1-phenylethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitro-1-phenylethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQBCZPFTAELGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372391 | |

| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-47-2 | |

| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-nitro-1-phenylethyl)-1H-indole IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3-(2-nitro-1-phenylethyl)-1H-indole, including its chemical identity, synthesis, and potential biological activity. While direct experimental data on this specific molecule is limited in publicly available literature, this guide draws upon information from structurally related indole derivatives to provide insights into its likely mechanism of action as an allosteric modulator of the Cannabinoid Receptor 1 (CB1).

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 51626-47-2[1]

-

Molecular Formula: C₁₆H₁₄N₂O₂

-

Molecular Weight: 266.29 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 266.29 g/mol | PubChem[1] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | PubChem[1] |

| XLogP3 | 3.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Synthesis

A general method for the synthesis of this compound and its derivatives involves the reaction of an indole with a β-nitrostyrene.[2][3]

Experimental Protocol: Synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

-

Materials:

-

2-phenylindole

-

β-nitrostyrene

-

Sulfamic acid

-

Methanol

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

-

Procedure:

-

A mixture of 2-phenylindole (1.0 equivalent), β-nitrostyrene (1.1 equivalents), and sulfamic acid (0.2 equivalents) in methanol is prepared.[2]

-

The reaction mixture is heated at reflux for 12 hours.[2]

-

After completion of the reaction, the solvent is removed under reduced pressure (in vacuo).[2]

-

The resulting residue is extracted with ethyl acetate.[2]

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.[2]

-

The organic layer is then dried over magnesium sulfate.[2]

-

The solvent is evaporated under reduced pressure to yield the crude product.[2]

-

The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) as the eluent to obtain the purified 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole.[2]

-

Biological Activity and Mechanism of Action

Allosteric Modulation of the CB1 Receptor

Allosteric modulators of the CB1 receptor can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).

-

PAMs can enhance the binding affinity and/or efficacy of orthosteric agonists.

-

NAMs can decrease the binding affinity and/or efficacy of orthosteric agonists.

-

SAMs bind to the allosteric site but do not affect the binding or efficacy of orthosteric ligands.

Indole-based compounds have been reported to act as both PAMs and NAMs of the CB1 receptor, often exhibiting complex pharmacology.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This can lead to the modulation of various downstream signaling cascades, including those involving ion channels and MAP kinases.

Quantitative Data for Analogous Compounds

As quantitative biological data for this compound is not available in the reviewed literature, the following tables present data for structurally related indole-based allosteric modulators of the CB1 receptor to provide a context for its potential activity.

Disclaimer: The following data is for analogous compounds and should not be directly attributed to this compound.

Table 2: Binding Affinity of Indole-based Allosteric Modulators at the CB1 Receptor

| Compound | Radioligand | Assay Type | Kᵢ (nM) | Source |

| ORG27569 | [³H]CP55,940 | Equilibrium Binding | 230 | Price et al., 2005 |

| PSNCBAM-1 | [³H]CP55,940 | Equilibrium Binding | 130 | Horswill et al., 2007 |

Table 3: Functional Activity of Indole-based Allosteric Modulators at the CB1 Receptor

| Compound | Assay | Effect | IC₅₀ / EC₅₀ (nM) | Source |

| ORG27569 | [³⁵S]GTPγS Binding (inhibition of CP55,940) | Negative Allosteric Modulator | 1,200 | Price et al., 2005 |

| PSNCBAM-1 | [³⁵S]GTPγS Binding (inhibition of CP55,940) | Negative Allosteric Modulator | 100 | Horswill et al., 2007 |

Experimental Workflow for Characterizing Allosteric Modulators

The characterization of a novel compound as an allosteric modulator of the CB1 receptor typically involves a series of in vitro assays.

Conclusion

This compound is a readily synthesizable indole derivative. Based on the pharmacology of structurally related compounds, it is hypothesized to act as an allosteric modulator of the CB1 receptor. Further experimental investigation is required to elucidate its specific binding affinity, functional activity, and downstream signaling effects. The protocols and workflows outlined in this guide provide a framework for the future characterization of this and other novel indole-based compounds for their potential therapeutic applications in modulating the endocannabinoid system.

References

- 1. This compound | C16H14N2O2 | CID 2740778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 3. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | >98% [smolecule.com]

3-(2-nitro-1-phenylethyl)-1H-indole molecular structure and formula

This document provides a comprehensive overview of the molecular structure, formula, and other key chemical properties of 3-(2-nitro-1-phenylethyl)-1H-indole, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Formula

This compound is an organic compound featuring an indole moiety substituted at the 3-position with a 2-nitro-1-phenylethyl group. Its chemical structure and key identifiers are detailed below.

The molecular formula for this compound is C16H14N2O2.[1] It has a molecular weight of 266.29 g/mol .[1] The IUPAC name is this compound.[1]

Below is a two-dimensional representation of the molecular structure:

Molecular structure of this compound.

Physicochemical Data

A summary of key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C16H14N2O2 | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 51626-47-2 | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(C--INVALID-LINK--[O-])C2=CNC3=CC=CC=C32 | [1] |

| InChI | InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 | [1] |

| InChIKey | NTQBCZPFTAELGC-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of this compound and its derivatives is an area of active research. A common synthetic route involves the Michael addition of indole to β-nitrostyrene.

General Synthesis via Michael Addition

A representative experimental protocol for the synthesis of related compounds is described as follows:

-

Reactants: Indole and a substituted trans-β-nitrostyrene are the primary reactants.

-

Catalyst: A catalyst, such as lanthanum triflate, may be employed to facilitate the reaction.

-

Solvent: The reaction is typically carried out in a suitable organic solvent.

-

Reaction Conditions: The mixture is stirred at a specific temperature for a duration sufficient to ensure completion of the reaction.

-

Work-up and Purification: Following the reaction, the mixture is subjected to a standard work-up procedure, which may include extraction and washing. The crude product is then purified, often by column chromatography on silica gel, to yield the desired this compound derivative.

It is important to note that specific reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, can significantly influence the yield and purity of the final product. Researchers should consult the primary literature for detailed, substrate-specific protocols.

Logical Relationship of Synthesis

The synthesis of this compound can be visualized as a straightforward addition reaction.

Synthetic pathway for this compound.

References

Spectroscopic and Synthetic Profile of 3-(2-nitro-1-phenylethyl)-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(2-nitro-1-phenylethyl)-1H-indole. Due to the limited availability of experimental data for the unsubstituted title compound in peer-reviewed literature, this document presents a general synthesis protocol and collates spectroscopic data from its closely related, well-characterized analogs. This information serves as a valuable reference for the synthesis, characterization, and further investigation of this class of compounds.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. The introduction of a nitro-substituted alkyl chain at the C3 position of the indole ring, as seen in this compound, offers a synthetically versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group and the chiral center provides opportunities for diverse chemical modifications and the exploration of specific biological interactions. While the biological activity of the title compound is not extensively documented, related structures have shown engagement with significant biological targets, such as the cannabinoid receptors.

Synthesis of this compound Analogs

A general and effective method for the synthesis of this compound and its derivatives involves the Michael addition of an indole to a β-nitrostyrene derivative. This reaction is typically carried out under reflux in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: General Synthesis

A solution of the selected indole (1.0 eq.) and β-nitrostyrene (1.05 eq.) in ethanol is treated with a catalytic amount of acetic acid. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data of Analogs

Table 1: ¹H NMR Spectroscopic Data of this compound Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole [1] | DMSO-d₆ | 11.46 (s, 1H), 7.66 (d, J = 8.1, 1H), 7.54 (d, J = 3.5, 4H), 7.46 (m, 1H), 7.38 (d, J = 8.1, 1H), 7.34–7.26 (m, 4H), 7.21 (t, J = 6.8, 1H), 7.11 (t, J = 7.6, 1H), 6.98 (t, J = 7.5, 1H), 5.59–5.41 (m, 2H), 5.21 (t, J = 8.2, 1H) |

| 3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole [1] | Chloroform-d | 8.16 (s, 1H), 7.54 (d, J = 8.0, 1H), 7.46–7.19 (m, 11H), 7.14 (t, J = 7.6, 1H), 5.35 (t, J = 7.9, 1H), 5.25–5.11 (m, 2H), 2.45 (s, 3H) |

Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | Chloroform-d | 139.9, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8 |

| 3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole [1] | Chloroform-d | 140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8, 21.4 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Analogs

| Compound | MS (m/z) | IR (ν_max, cm⁻¹) |

| 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole [1] | HRMS (ES TOF) calculated for (M + Na)⁺ C₂₂H₁₈N₂NaO₂ 365.1260, found 365.1258 | 3422, 3051, 2925, 1545, 1489, 1453, 1426, 1364, 1303, 1248, 1166 |

| 3-(2-nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole [1] | - | 3403, 1545, 1511, 1455, 1427, 1378, 1243, 1188, 1067, 1022 |

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the study of this compound and its analogs, the following diagrams have been generated using Graphviz.

While the specific biological activity of this compound is not well-defined, a closely related analog, 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, has been identified as an allosteric modulator of the cannabinoid receptor type 1 (CB1). The following diagram illustrates a hypothetical signaling pathway involving CB1 receptor modulation.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2-nitro-1-phenylethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the organic compound 3-(2-nitro-1-phenylethyl)-1H-indole. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development, offering in-depth spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

This compound belongs to the vast class of indole derivatives, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The characterization of such molecules is fundamental for confirming their chemical structure and purity, with NMR spectroscopy being the most powerful and commonly employed technique for the structural elucidation of organic compounds in solution. This guide presents the expected ¹H and ¹³C NMR spectral data for the title compound, based on the analysis of closely related analogues, and outlines a comprehensive experimental protocol for acquiring such data.

Predicted NMR Spectral Data

Structure for NMR Assignment:

Atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | ~8.1 | Singlet (broad) | - |

| H-2 (Indole) | ~7.0 | Singlet | - |

| H-4 (Indole) | ~7.6 | Doublet | ~8.0 |

| H-5 (Indole) | ~7.1 | Triplet | ~7.5 |

| H-6 (Indole) | ~7.2 | Triplet | ~7.5 |

| H-7 (Indole) | ~7.4 | Doublet | ~8.0 |

| H-1' (CH) | ~5.3 | Triplet | ~8.0 |

| H-2' (CH₂) | ~5.1-5.2 | Multiplet | - |

| H-2'', H-6'' (Phenyl) | ~7.3 | Multiplet | - |

| H-3'', H-5'' (Phenyl) | ~7.3 | Multiplet | - |

| H-4'' (Phenyl) | ~7.2 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Indole) | ~123 |

| C-3 (Indole) | ~114 |

| C-3a (Indole) | ~127 |

| C-4 (Indole) | ~119 |

| C-5 (Indole) | ~122 |

| C-6 (Indole) | ~120 |

| C-7 (Indole) | ~111 |

| C-7a (Indole) | ~136 |

| C-1' (CH) | ~41 |

| C-2' (CH₂) | ~79 |

| C-1'' (Phenyl) | ~140 |

| C-2'', C-6'' (Phenyl) | ~129 |

| C-3'', C-5'' (Phenyl) | ~128 |

| C-4'' (Phenyl) | ~127 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra suitable for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer and Parameters

NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Processing: Apply a line broadening of 1-2 Hz using an exponential window function prior to Fourier transformation.

Logical Workflow for Structural Elucidation

The process of characterizing a novel or synthesized compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation. This workflow is crucial for ensuring accurate and reliable results in a research and development setting.

Workflow for NMR-based structural elucidation.

This diagram illustrates the key stages, from the initial purification of the synthesized compound to the final confirmation of its molecular structure through the comprehensive analysis of various NMR experiments.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted spectral data, based on analogous compounds, serves as a valuable reference for researchers working on the synthesis and characterization of this and related molecules. The detailed experimental protocol offers a practical guide for obtaining high-quality NMR data, which is essential for unambiguous structure determination. The logical workflow presented highlights the systematic approach required in the structural elucidation of novel chemical entities, a critical process in the fields of chemical research and drug development.

References

Mass Spectrometry of 3-(2-nitro-1-phenylethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-(2-nitro-1-phenylethyl)-1H-indole, a molecule of interest in medicinal chemistry and drug development. This document outlines a proposed fragmentation pathway based on established principles for indole and nitroaromatic compounds, presents hypothetical quantitative data, and provides detailed experimental protocols for its analysis by mass spectrometry.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways, driven by the lability of the nitro group and the stability of the resulting indole and phenyl moieties. The molecular ion ([M]•+) of this compound has a predicted m/z of 266.11.[1]

Key fragmentation steps are anticipated to include:

-

Loss of the nitro group (-NO2): A common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group (46 u), leading to a significant fragment ion.[2][3]

-

Benzylic cleavage: Cleavage of the bond between the phenyl-substituted carbon and the indole ring is another probable fragmentation route, resulting in the formation of a stable tropylium ion or related structures.

-

Fragmentation of the indole core: The indole ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).[4][5]

Proposed Fragmentation Pathway Diagram

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound based on the proposed fragmentation pathway.

| Ion | Proposed Structure | m/z (Da) | Relative Abundance (%) |

| [M]•+ | Molecular Ion | 266.11 | 40 |

| [M - NO2]+ | Loss of nitro group | 220.10 | 100 (Base Peak) |

| [C9H8N]+ | Indolemethyl cation | 130.07 | 85 |

| [C7H7]+ | Tropylium ion | 91.05 | 60 |

| [C8H6N]+ | Quinolinium/isoquinolinium ion | 116.05 | 30 |

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point and may require optimization for specific instrumentation and research questions.

LC-MS/MS Protocol

LC-MS/MS is a suitable technique for the analysis of this compound in complex matrices, offering high sensitivity and specificity.

Sample Preparation:

-

Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]

-

Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples.

-

For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[7][8]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor Ion: m/z 267.1 (for [M+H]+).

-

Product Ions: m/z 221.1 (for [M+H - NO2]+) and m/z 130.1 (for the indolemethyl cation).

-

Collision Energy: Optimization required for the specific instrument, typically in the range of 15-30 eV.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

GC-MS Protocol

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the molecule, particularly the indole N-H group.

Sample Preparation and Derivatization:

-

Prepare a stock solution of the compound in a volatile organic solvent like ethyl acetate.

-

For derivatization, evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10]

-

Heat the mixture at 70 °C for 30 minutes.[10]

-

After cooling, the sample is ready for injection.

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-400) for qualitative analysis and identification.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Conclusion

The mass spectrometric analysis of this compound can be effectively carried out using either LC-MS/MS or GC-MS. The fragmentation pattern is predicted to be dominated by the loss of the nitro group and cleavage at the benzylic position. The provided experimental protocols offer a solid foundation for method development, which should be further optimized based on the specific analytical instrumentation and the nature of the sample matrix. This guide serves as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and related indole compounds.

References

- 1. This compound | C16H14N2O2 | CID 2740778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. tecan.com [tecan.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile chemical reactivity allow it to engage in a multitude of biological interactions, making it a "privileged scaffold" in drug design. Understanding the precise three-dimensional arrangement of atoms within indole derivatives through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and ultimately, designing more potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the crystal structure of indole derivatives, detailing experimental methodologies, presenting key crystallographic data, and visualizing the intricate interplay of these molecules with their biological targets.

The Foundation: Crystal Packing and Intermolecular Interactions

The solid-state structure of indole derivatives is governed by a delicate balance of intermolecular forces that dictate the crystal packing. These interactions are crucial as they can influence physicochemical properties such as solubility, stability, and bioavailability. X-ray diffraction studies have revealed that common motifs in indole crystal structures include N–H···π, π···π stacking, and hydrogen bonds.[1][2]

A study of indole and six of its derivatives—7-methylindole, indole-3-carbinol, 4-cyanoindole, 5-aminoindole, 1H-indole-2-methanol, and 5-nitroindole—highlighted the prevalence of these interactions.[1][2] For instance, the strongest interactions in the parent indole structure are N−H···π contacts.[1] The crystal system for these derivatives varies between orthorhombic and monoclinic, demonstrating the influence of substituents on the overall crystal lattice.[1]

Table 1: Crystallographic Data for Selected Indole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Indole | C₈H₇N | Orthorhombic | Pna2₁ | 16.288(4) | 6.1798(5) | 17.246(4) | 90 | 8 | [3] |

| 7-Methylindole | C₉H₉N | Orthorhombic | Pna2₁ | 18.068(4) | 5.998(1) | 18.068(4) | 90 | 8 | [1][2] |

| 1H-Indole-2-methanol | C₉H₉NO | Monoclinic | P2₁/c | 11.534(2) | 5.717(1) | 11.534(2) | 100.35(3) | 4 | [1][2] |

| 5-Nitroindole | C₈H₆N₂O₂ | Monoclinic | P2₁/n | 7.641(2) | 14.123(3) | 7.641(2) | 108.97(3) | 4 | [1][2] |

| 4-Cyanoindole | C₉H₆N₂ | Orthorhombic | P2₁2₁2₁ | 11.967(2) | 14.288(3) | 11.967(2) | 90 | 8 | [1][2] |

| 5-Aminoindole | C₈H₈N₂ | Orthorhombic | Pbca | 15.654(3) | 11.551(2) | 15.654(3) | 90 | 16 | [1][2] |

| Indole-3-acetic acid-Nicotinamide (1:1) | C₁₆H₁₅N₃O₃ | Monoclinic | P2₁/c | 11.287(5) | 5.110(3) | 26.391(3) | 107.07(2) | 4 | [4] |

Z = number of molecules in the unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the atomic arrangement in a crystalline solid is primarily achieved through single-crystal X-ray diffraction (scXRD).[5] This powerful technique provides unambiguous information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule.[6][7] The general workflow for scXRD is outlined below.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Methodological Details:

-

Crystal Growth : The first and often most challenging step is to grow single crystals of suitable size and quality (ideally 0.1-0.3 mm in each dimension). Common techniques for small organic molecules like indole derivatives include slow evaporation of a saturated solution, vapor diffusion where a precipitant vapor slowly diffuses into the solution, and slow cooling of a saturated solution. The choice of solvent is critical and can significantly impact crystal quality.

-

Crystal Mounting and Data Collection : A suitable crystal is selected under a microscope and mounted on a goniometer head.[6][7] The goniometer allows the crystal to be precisely oriented in the X-ray beam. Data is collected using a diffractometer, which consists of an X-ray source (commonly using Molybdenum or Copper radiation), the goniometer, and a detector.[8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8]

-

Data Processing : The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement : The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data using least-squares methods to improve the atomic coordinates and other parameters, resulting in a final, accurate crystal structure.

-

Validation and Deposition : The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then often deposited in public databases like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[9]

Indole Derivatives in Action: Targeting Key Signaling Pathways

The therapeutic effects of indole derivatives often stem from their ability to bind to specific pockets on protein targets, thereby modulating their function. X-ray crystallography of protein-ligand complexes provides invaluable atomic-level insights into these interactions, guiding the design of new inhibitors.

Case Study: Indole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs.[10][11] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine binding site.[10][11][12]

The crystal structure of tubulin in complex with the indole derivative D64131 reveals the specific interactions that lead to its inhibitory activity.[13] This structural information is critical for understanding the SAR of this class of compounds and for designing new derivatives with improved potency and pharmacokinetic properties.[10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Morphology of Indole Analogue Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Studies of the Interaction between Indole Derivatives and Biologically Important Aromatic Compounds. I. The Crystal and Molecular Structure of the Indole-3-acetic Acid-Nicotinamide (1:1) Complex | Semantic Scholar [semanticscholar.org]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. scribd.com [scribd.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. scilit.com [scilit.com]

- 11. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

The Biological Activity of 3-(2-nitro-1-phenylethyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Potential Therapeutic Applications and Mechanisms of Action

Introduction

Indole and its derivatives represent a vast and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent versatility of the indole ring system allows for extensive functionalization, leading to compounds with potential applications as anticancer, antimicrobial, and psychoactive agents.[1][2] This technical guide focuses on the biological activity of a specific indole derivative, 3-(2-nitro-1-phenylethyl)-1H-indole. While direct and extensive research on this particular molecule is limited, this paper will synthesize available data on structurally related compounds to provide a comprehensive overview of its potential pharmacological profile. We will explore its possible anticancer and antimicrobial properties, as well as its potential to modulate key central nervous system targets such as serotonin and cannabinoid receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar indole-based compounds.

Potential Biological Activities

Based on the biological activities reported for structurally similar indole derivatives, this compound is hypothesized to possess anticancer, antimicrobial, and neuromodulatory activities.

Anticancer Activity

Indole derivatives are well-documented for their antiproliferative effects against various cancer cell lines.[3][4] The anticancer activity of 3-substituted indoles is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer cell growth and survival.[2][4]

Quantitative Data for Related 3-Substituted Indole Derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-methylphenyl)indole derivative | SK-OV-3 (Ovarian) | 70-77% inhibition at 50 µM | [5] |

| 3-(4-methoxyphenyl)indole derivative | HT-29 (Colon) | 70-77% inhibition at 50 µM | [5] |

| 3-nitrophenyl derivative | c-Src kinase | 58.3 | [5] |

| 3-arylthio-1H-indole derivative | MCF-7 (Breast) | 0.15 - 0.35 | [6] |

| Indole-β-ketonitrile derivative | SK-MEL-28 (Melanoma) | 3.46 | [7] |

Hypothesized Anticancer Mechanism of Action:

The anticancer effects of many indole derivatives are mediated through the induction of apoptosis. This programmed cell death can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases.

Figure 1: Hypothesized workflow of anticancer activity.

Antimicrobial Activity

The presence of a nitro group in an aromatic structure is often associated with antimicrobial properties.[8] Nitroaromatic compounds can undergo bioreduction within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[9][10]

Quantitative Data for Related Nitro-Substituted Indoles and Other Antimicrobials:

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not currently available. The table below presents MIC values for other indole derivatives and nitro-containing compounds against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | S. aureus | 6.25 | [11] |

| Indole-triazole derivative | B. subtilis | 3.125 | [11] |

| 5-iodoindole | A. baumannii | 64 | [12] |

| 3-methylindole | A. baumannii | 64 | [12] |

| Indolin-2-one Nitroimidazole | S. aureus | 0.13 - 0.63 | [13] |

Hypothesized Antimicrobial Mechanism of Action:

The antimicrobial activity of nitroaromatic compounds is believed to involve the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular components such as DNA and proteins, leading to cell death.

Figure 2: Hypothesized antimicrobial mechanism of action.

Neuromodulatory Activity

Many indole derivatives exhibit affinity for various central nervous system receptors, including serotonin (5-HT) and cannabinoid (CB) receptors.[14][15]

The indole core is structurally similar to serotonin, suggesting that this compound could interact with serotonin receptors. Indole derivatives have been shown to act as ligands for various 5-HT receptor subtypes, with affinities ranging from nanomolar to micromolar concentrations.[16][17]

Quantitative Data for Related Indole Derivatives as Serotonin Receptor Ligands:

| Compound/Derivative | 5-HT Receptor Subtype | Ki (nM) | Reference |

| 5-methoxy-substituted trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | 40 | [18] |

| 5-fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 | [18] |

| D2AAK5 | 5-HT1A | 938 | [14] |

| D2AAK6 | 5-HT1A | 115 | [14] |

| D2AAK7 | 5-HT1A | 88.5 | [14] |

Potential Serotonin Receptor Signaling Pathway:

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, such as the adenylyl cyclase/cAMP and phospholipase C/IP3 pathways, ultimately influencing neuronal excitability and neurotransmitter release.[19][20]

Figure 3: General serotonin receptor signaling pathway.

Several indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor.[21][22] These compounds bind to a site topographically distinct from the orthosteric site where endogenous cannabinoids bind, thereby modulating the receptor's response to agonists.[23][24]

Quantitative Data for Related Indole Derivatives as CB1 Receptor Allosteric Modulators:

| Compound/Derivative | Assay | EC50/IC50 (nM) | Reference |

| Indole-2-carboxamide 13 | CB1 Stimulation | 50 | [22] |

| Indole-2-carboxamide 21 | CB1 Stimulation | 90 | [22] |

| ICAM-b | CP55,940 binding enhancement | KB = 470 | [25] |

| Compound 45 | CB1 Modulation | 79 | [26] |

Potential CB1 Receptor Allosteric Modulation Mechanism:

Allosteric modulators can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. This modulation occurs through a conformational change in the receptor upon binding of the allosteric modulator.[27][28]

Figure 4: CB1 receptor allosteric modulation mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and blank wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Serotonin Receptor Binding Assay

Principle: This assay measures the affinity of a compound for a specific serotonin receptor subtype by competing with a radiolabeled ligand.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the target serotonin receptor subtype (e.g., 5-HT1A).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of the test compound from the competition binding curve.

Cannabinoid CB1 Receptor Allosteric Modulator Assay ([35S]GTPγS Binding Assay)

Principle: This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Allosteric modulators can alter the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human CB1 receptor.

-

Assay Reaction: In a 96-well plate, incubate the cell membranes with [35S]GTPγS, GDP, a CB1 receptor agonist (e.g., CP55,940), and varying concentrations of this compound.

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Analyze the data to determine if the compound enhances or inhibits agonist-stimulated [35S]GTPγS binding, indicating positive or negative allosteric modulation, respectively.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is scarce, analysis of structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the 3-substituted indole core suggests possible anticancer and neuromodulatory activities, while the nitro-phenyl moiety points towards potential antimicrobial effects.

Future research should focus on the synthesis and in vitro screening of this compound to confirm these hypothesized activities. Comprehensive profiling against a panel of cancer cell lines, pathogenic microbes, and a battery of CNS receptors is warranted. Elucidation of its precise mechanisms of action through detailed cellular and molecular studies will be crucial for its further development as a potential drug candidate. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for initiating such investigations. The unique combination of structural motifs in this compound makes it a compelling candidate for further exploration in the quest for novel therapeutics.

References

- 1. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer a" by V. Kameshwara Rao, Bhupender S. Chhikara et al. [digitalcommons.chapman.edu]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Allosteric Modulation of the CB1 Cannabinoid Receptor by Cannabidiol—A Molecular Modeling Study of the N-Terminal Domain and the Allosteric-Orthosteric Coupling | MDPI [mdpi.com]

- 25. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure of an allosteric modulator bound to the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular mechanism of allosteric modulation for the cannabinoid receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential pharmacological effects of 3-(2-nitro-1-phenylethyl)-1H-indole

An In-Depth Technical Guide on the Pharmacological Effects of 3-(2-nitro-1-phenylethyl)-1H-indole (GAT229)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a compound identified as GAT229. It is the S-(-)-enantiomer of the racemic mixture GAT211 and is characterized as a potent and selective positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Unlike direct orthosteric agonists, GAT229 modulates the receptor's activity by binding to a topographically distinct site, enhancing the affinity and/or efficacy of endogenous and exogenous orthosteric ligands. This allosteric mechanism offers a promising therapeutic strategy, potentially mitigating the undesirable psychoactive side effects, tolerance, and dependence associated with direct CB1 activation. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.

Introduction to this compound (GAT229)

This compound, referred to in scientific literature as GAT229, is a novel small molecule that has garnered significant interest for its specific interaction with the CB1 receptor.[1] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key component of the endocannabinoid system, which regulates numerous physiological processes.[2] The therapeutic potential of targeting the CB1 receptor for conditions such as pain, neurodegenerative disorders, and glaucoma is well-established. However, the clinical utility of direct CB1 agonists has been hampered by their psychotropic effects.[2]

GAT229 represents a next-generation approach to modulating CB1 receptor activity. As a PAM, it does not activate the receptor on its own but rather amplifies the signaling of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), or other orthosteric agonists.[2][3] This allows for a more nuanced and physiologically relevant modulation of the endocannabinoid system. Notably, its pharmacological activity is enantiospecific; the R-(+)-enantiomer, GAT228, acts as an allosteric agonist with intrinsic activity, while GAT229 (the S-(-)-enantiomer) is a pure PAM with no or very low intrinsic activity in most biological systems.[1][4]

Mechanism of Action

GAT229 functions as a positive allosteric modulator of the CB1 receptor. This mechanism involves binding to an allosteric site on the receptor, which is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind. This binding event induces a conformational change in the receptor that enhances the binding affinity and/or signaling efficacy of orthosteric ligands.[2][5]

Key aspects of its mechanism include:

-

Enhanced Orthosteric Ligand Binding: GAT229 has been shown to increase the binding of the potent synthetic CB1 agonist [3H]CP55,940 to the receptor.[1]

-

Potentiation of Downstream Signaling: It potentiates the signaling cascades initiated by orthosteric agonists. This includes G protein-mediated pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, and other pathways like the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[3]

-

β-Arrestin Recruitment: GAT229 can also modulate the recruitment of β-arrestin 2 to the CB1 receptor in the presence of an orthosteric agonist.[2][3] The biased modulation of G protein signaling over β-arrestin pathways is an area of active research for developing safer therapeutics.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies evaluating the pharmacological effects of GAT229.

Table 1: In Vivo Efficacy of GAT229 in a Neuropathic Pain Model

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Mechanical Allodynia | Cisplatin-induced neuropathy in mice | GAT229 (3 mg/kg/day, i.p. for 28 days) | Significantly attenuated the progression of mechanical allodynia as measured by the von Frey filament test. | [7] |

| Thermal Hyperalgesia | Cisplatin-induced neuropathy in mice | GAT229 (3 mg/kg/day, i.p. for 28 days) | Significantly attenuated the progression of thermal hyperalgesia as measured by the hotplate test. | [7] |

| Proinflammatory Cytokines in DRG | Cisplatin-induced neuropathy in mice | GAT229 (3 mg/kg/day, i.p. for 28 days) | Reduced the expression of proinflammatory cytokines. | [7] |

| Neurotrophic Factors in DRG | Cisplatin-induced neuropathy in mice | GAT229 (3 mg/kg/day, i.p. for 28 days) | Normalized the mRNA expression levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). |[7] |

Table 2: In Vivo Efficacy of GAT229 in an Ocular Hypertension Model

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Intraocular Pressure (IOP) | Ocular hypertensive (nee) mice | Topical 0.2% GAT229 | Significantly lowered IOP at 6 and 12 hours post-administration. | [8] |

| Intraocular Pressure (IOP) | Normotensive mice | Topical 0.2% GAT229 + subthreshold Δ⁸-THC (0.4%) | Significantly reduced IOP compared to vehicle. | [8] |

| Corneal Pain Score | Capsaicin-induced corneal pain | Topical 0.5% GAT229 + subthreshold Δ⁸-THC (0.4%) | Significantly reduced pain score compared to vehicle. This effect was blocked by the CB1 antagonist AM251. |[8] |

Table 3: In Vitro Characterization of GAT229

| Assay | System | Orthosteric Ligand | Effect of GAT229 | Reference |

|---|---|---|---|---|

| Radioligand Binding | hCB1R-expressing cells | [3H]CP55,940 | Enhanced binding | [1] |

| G Protein Dissociation (BRET) | HEK293 cells with hCB1R | Anandamide (AEA) | Increased potency and efficacy | [3] |

| ERK1/2 Phosphorylation (BRET) | HEK293 cells with hCB1R | Anandamide (AEA) | Increased potency and efficacy | [3] |

| β-Arrestin 2 Translocation (BRET) | HEK293 cells with hCB1R | Anandamide (AEA) | Increased potency and efficacy |[3] |

Experimental Protocols

Cisplatin-Induced Neuropathic Pain Model in Mice

This protocol is designed to assess the efficacy of GAT229 in alleviating chemotherapy-induced peripheral neuropathy.[7][9]

Materials:

-

Cisplatin

-

GAT229

-

Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)

-

Male Swiss mice

-

Von Frey filaments

-

Hotplate apparatus

Procedure:

-

Induction of Neuropathy: Administer cisplatin (e.g., 2.3 mg/kg or 3 mg/kg) via intraperitoneal (i.p.) injection to mice daily or every other day for a specified period (e.g., 10-28 days).[7][9]

-

Drug Administration: Administer GAT229 (e.g., 3 mg/kg, i.p.) or vehicle daily, typically 30 minutes prior to cisplatin injection.

-

Assessment of Mechanical Allodynia:

-

Place mice on an elevated mesh floor and allow them to acclimatize.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

-

Measurements are taken at baseline and at regular intervals throughout the study.

-

-

Assessment of Thermal Hyperalgesia:

-

Place mice on a hotplate apparatus maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time is used to prevent tissue damage.

-

Measurements are taken at baseline and at regular intervals.

-

-

Biochemical Analysis: At the end of the study, dorsal root ganglia (DRG) can be harvested for analysis of proinflammatory cytokines and neurotrophic factors using techniques like ELISA or qRT-PCR.

Radioligand Binding Assay

This assay is used to determine the effect of GAT229 on the binding of an orthosteric radioligand to the CB1 receptor.[10][11]

Materials:

-

Membranes from cells expressing human CB1 receptor (hCB1R)

-

[3H]CP55,940 (radioligand)

-

GAT229

-

Binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 1 mM EDTA, 1% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add hCB1R-expressing cell membranes (e.g., 25 µg protein/well).

-

Incubation: Add varying concentrations of GAT229 followed by a fixed concentration of [3H]CP55,940 (e.g., 1 nM). For non-specific binding wells, add the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the effect of GAT229 on the radioligand's affinity (Kd) and the maximum number of binding sites (Bmax).

β-Arrestin 2 Recruitment Assay

This assay measures the ability of GAT229 to modulate agonist-induced recruitment of β-arrestin 2 to the CB1 receptor, often using a technology like BRET or enzyme complementation (e.g., PathHunter assay).[6][12][13]

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing hCB1R and a β-arrestin 2 biosensor construct.

-

GAT229

-

CB1 orthosteric agonist (e.g., CP55,940 or AEA)

-

Assay medium (e.g., Opti-MEM with 1% FBS)

-

Detection reagents specific to the assay platform.

-

Luminometer or plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of GAT229, either alone (to assess intrinsic activity) or in combination with a fixed concentration of an orthosteric agonist (to assess PAM activity).

-

Incubation: Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (e.g., 60 minutes at room temperature).

-

Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: Normalize the data to the maximal response of a reference agonist. Calculate EC50 and Emax values to quantify the potency and efficacy of GAT229's modulatory effect.

Visualizations

Signaling Pathway of CB1 Receptor Allosteric Modulation

Caption: Allosteric modulation of the CB1 receptor by GAT229.

Experimental Workflow for Cisplatin-Induced Neuropathy Model

Caption: Workflow for evaluating GAT229 in a mouse model of neuropathic pain.

Conclusion and Future Directions

This compound (GAT229) is a highly specific and potent positive allosteric modulator of the CB1 receptor with significant therapeutic potential. Preclinical studies have demonstrated its efficacy in models of neuropathic pain and ocular hypertension, without the hallmark side effects of direct CB1 agonists. The allosteric mechanism of action provides a sophisticated means to fine-tune the endocannabinoid system, offering a wider therapeutic window.

Future research should focus on further elucidating the biased signaling properties of GAT229, conducting comprehensive pharmacokinetic and toxicology studies, and exploring its efficacy in a broader range of disease models. The development of GAT229 and similar CB1 PAMs represents a promising new frontier in cannabinoid-based therapeutics, with the potential to deliver effective treatments for a variety of debilitating conditions.

References

- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 2. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Kinin B1 and B2 Receptors Contribute to Cisplatin-Induced Painful Peripheral Neuropathy in Male Mice | MDPI [mdpi.com]

- 10. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity of Nitroaromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of nitroaromatic compounds, a class of chemicals widely used in industries ranging from pharmaceuticals and dyes to explosives and pesticides. Due to their widespread use and potential for environmental contamination, understanding their toxicological profiles is of paramount importance for human health and environmental safety. This document details the mechanisms of toxicity, key experimental protocols for assessment, and quantitative toxicological data, offering a valuable resource for professionals in research and drug development.

Core Mechanisms of Nitroaromatic Compound Toxicity

The toxicity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group, a process that generates a cascade of reactive intermediates leading to cellular damage. The primary mechanisms include:

-

Reductive Metabolism: The electron-withdrawing nature of the nitro group facilitates its reduction by various cellular nitroreductases. This process can occur via one-electron or two-electron pathways, leading to the formation of nitroso, hydroxylamino, and amino derivatives.[1] The one-electron reduction pathway is particularly significant as it produces a nitro anion radical, which can react with molecular oxygen to regenerate the parent nitroaromatic compound and produce a superoxide radical.[2]

-

Oxidative Stress: The continuous cycling of the nitro group through one-electron reduction and re-oxidation in the presence of oxygen leads to the excessive production of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[2][3] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in a state of oxidative stress. Oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA.[3]

-

DNA Damage and Mutagenicity: The reactive intermediates generated during nitro group reduction, particularly hydroxylamines, are potent mutagens.[4] These intermediates can directly bind to DNA, forming DNA adducts that can lead to mispairing during DNA replication and result in mutations.[4] Furthermore, the oxidative stress induced by nitroaromatic compounds can cause oxidative damage to DNA bases and induce single- and double-strand breaks.[4] This genotoxicity is a major concern, as it can initiate carcinogenesis.[5][6]

-

Induction of Apoptosis: Cellular damage triggered by nitroaromatic compounds, including extensive DNA damage and oxidative stress, can activate programmed cell death pathways, primarily apoptosis.[7] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. Damage signals converge on the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3) that execute the apoptotic process.[7]

Below is a diagram illustrating the central mechanism of nitroaromatic compound toxicity.

Quantitative Toxicity Data

The toxicity of nitroaromatic compounds varies significantly depending on their chemical structure, including the number and position of nitro groups and the presence of other substituents. The following tables summarize key quantitative toxicity data for a selection of nitroaromatic compounds.

Table 1: Acute Oral Toxicity in Rats (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance and represents the dose required to kill 50% of a test population. The data below is for oral administration in rats.

| Compound | CAS Number | Oral LD50 (mg/kg) |

| Nitrobenzene | 98-95-3 | 640 |

| 1,3-Dinitrobenzene | 99-65-0 | 83 |

| 1,4-Dinitrobenzene | 100-25-4 | 29 |

| 2,4-Dinitrotoluene | 121-14-2 | 268 |

| 2,6-Dinitrotoluene | 606-20-2 | 259 |

| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | 795 |

| 2-Nitrophenol | 88-75-5 | 2,830 |

| 3-Nitrophenol | 554-84-7 | 930 |

| 4-Nitrophenol | 100-02-7 | 202 |

| 2-Nitroaniline | 88-74-4 | 1,600 |

| 3-Nitroaniline | 99-09-2 | 535 |

| 4-Nitroaniline | 100-01-6 | 750 |

Note: LD50 values can vary between studies due to differences in experimental conditions and animal strains.

Table 2: In Vitro Cytotoxicity (IC50/LC50)

The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration required to inhibit cell viability by 50%.

| Compound | Cell Line | Assay Duration | IC50/LC50 (µg/mL) |

| 2,4,6-Trinitrotoluene (TNT) | HepG2 (Human Liver Carcinoma) | 48 hours | 105 ± 6[5] |

| 2,4-Dinitrotoluene | HepG2 (Human Liver Carcinoma) | 48 hours | > 300[5] |

| 2,6-Dinitrotoluene | HepG2 (Human Liver Carcinoma) | 48 hours | > 300[5][7] |

| 2-Nitrophenol | BEAS-2B (Human Bronchial Epithelial) | 24 hours | 255[8] |

| 3-Nitrophenol | BEAS-2B (Human Bronchial Epithelial) | 24 hours | 118[8] |

| 4-Nitrophenol | BEAS-2B (Human Bronchial Epithelial) | 24 hours | 89[8] |

| 2-Nitrophenol | A549 (Human Lung Carcinoma) | 24 hours | > 10,000[8] |

| 3-Nitrophenol | A549 (Human Lung Carcinoma) | 24 hours | 2,503[8] |

| 4-Nitrophenol | A549 (Human Lung Carcinoma) | 24 hours | > 10,000[8] |

Note: IC50/LC50 values are highly dependent on the cell line, assay method, and exposure time.[9]

Key Experimental Protocols

A battery of in vitro and in vivo tests is employed to assess the toxicity of nitroaromatic compounds, with a strong emphasis on genotoxicity.

In Vitro Genotoxicity Assays

The following workflow diagram illustrates a typical in vitro testing strategy for genotoxicity.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and thus grow on a minimal medium.[10][11]

Methodology:

-

Strain Selection: A set of bacterial strains is chosen to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).[12]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens.[12]

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[13][14]

Methodology:

-

Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[13]

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.[6]

-

Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[14]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[6]

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically 1000-2000 binucleated cells per concentration).[1]

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.[6]

Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[15]

Methodology:

-

Cell Culture: Similar to the micronucleus test, established cell lines or primary cell cultures are used.[16]

-

Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.[17]

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.[15]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[4]

-

Staining: Chromosomes are stained, typically with Giemsa.[12]

-

Microscopic Analysis: Metaphase spreads are analyzed under a microscope for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.[4]

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is indicative of genotoxicity.[7]

In Vitro Cytotoxicity Assay (IC50 Determination)

Principle: To determine the concentration of a nitroaromatic compound that reduces the viability of a cell population by 50%. The MTT assay is a common colorimetric method.

Methodology:

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.[18]

-

Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.[18]

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity (LD50 Determination - OECD 425)

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to estimate the LD50.[2]

Methodology:

-

Animal Selection: Typically, a single sex of rodents (usually female rats) is used.[10]

-

Dosing: Animals are dosed one at a time, usually at 48-hour intervals.[10]

-